3-Bromo-5-chloro-2-(methyloxy)phenol
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Overview
Description
3-Bromo-5-chloro-2-methoxyphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-2-methoxyphenol typically involves the halogenation of 2-methoxyphenol (guaiacol). The process begins with the selective bromination and chlorination of the aromatic ring. Common reagents used for this purpose include bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with halogen atoms at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 3-bromo-5-chloro-2-methoxyphenol may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-methoxyphenol can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove halogen atoms, yielding simpler phenolic compounds.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace halogen atoms.
Major Products Formed
Oxidation: 3-Bromo-5-chloro-2-hydroxyphenol.
Reduction: Phenolic compounds with fewer halogen atoms.
Substitution: Phenolic compounds with different functional groups replacing the halogen atoms.
Scientific Research Applications
3-Bromo-5-chloro-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in microorganisms and leading to their death . Additionally, its antioxidant properties may involve the scavenging of free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Bromo-5-chloro-2-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-Bromo-5-chloro-2-methoxyphenol is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a methoxy group. This combination of functional groups imparts specific chemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
871339-18-3 |
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Molecular Formula |
C7H6BrClO2 |
Molecular Weight |
237.48 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-methoxyphenol |
InChI |
InChI=1S/C7H6BrClO2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,10H,1H3 |
InChI Key |
ZCIWNGLMYMAPGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)O |
Origin of Product |
United States |
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